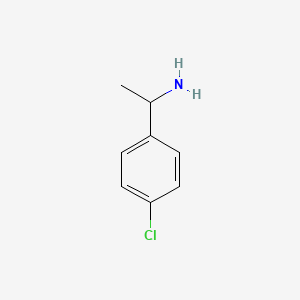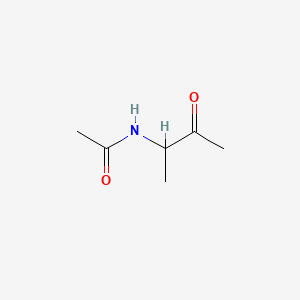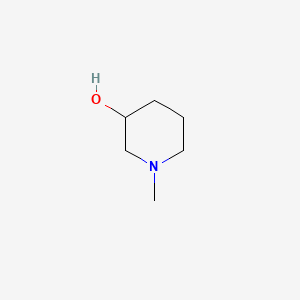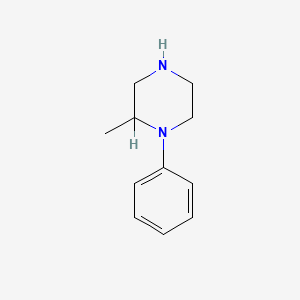
3-(Dimethylamino)propiophenone hydrochloride
Übersicht
Beschreibung
3-(Dimethylamino)propiophenone hydrochloride (3-DMAP) is a synthetic compound that has been used in laboratory experiments for decades. It is a white, crystalline solid that has a melting point of approximately 86°C and is soluble in water. The compound has a molecular weight of 195.7 g/mol and is produced by the reaction of propiophenone and dimethylamine. 3-DMAP is used in a variety of laboratory experiments and has a wide range of applications and potential uses.
Wissenschaftliche Forschungsanwendungen
Cancer Research
3-(Dimethylamino)propiophenone hydrochloride has been studied for its potential in cancer research. A study by Pati et al. (2007) found that α-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides showed potent cytotoxic effects on human WiDr colon cancer cells. These compounds demonstrated greater cytotoxicity than the reference drug cisplatin in certain instances, highlighting their potential as cancer therapeutics (Pati et al., 2007).
Photochemistry
In the field of photochemistry, the photochemistry of β-(dimethylamino)propiophenone has been explored. Encinas and Scaiano (1979) investigated its behavior in aqueous solvents using laser flash photolysis. Their study indicated that the compound's triplet state decays through charge-transfer interactions, leading to intramolecular electron transfer. This research could contribute to understanding the photophysical properties of similar compounds (Encinas & Scaiano, 1979).
Chemistry and Drug Discovery
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This research by Roman (2013) suggests its potential in the synthesis of various chemical structures, which could be significant in drug discovery and development (Roman, 2013).
Nonlinear Optical Properties
Rahulan et al. (2014) synthesized a novel chalcone derivative of 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one and investigated its nonlinear optical properties. The study indicated that the compound exhibited a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential applications in optical devices (Rahulan et al., 2014).
Safety and Hazards
3-(Dimethylamino)propiophenone Hydrochloride is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation .
Relevant Papers
The relevant papers retrieved include a study on the synthesis of diversely substituted beta-Aminoketones and gamma-Aminoalcohols from 3-(N,N-Dimethylamino)propiophenones as starting materials . Another paper discusses the use of this compound in the synthesis of 9- and 11-substituted 4-azapaullones .
Wirkmechanismus
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
The compound’s effects on downstream pathways remain to be elucidated .
Pharmacokinetics
These properties, which impact the compound’s bioavailability, are critical for understanding the compound’s pharmacokinetics .
Biochemische Analyse
Biochemical Properties
3-(Dimethylamino)propiophenone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of selective inhibitors for African trypanosoma . The compound’s interactions with enzymes and proteins are crucial for its function in these biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes is essential for understanding its overall impact on cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions are critical for the compound’s biochemical properties and its effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for its application in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are observed in these studies. These dosage effects are essential for determining the compound’s safety and efficacy in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biochemical functions .
Subcellular Localization
This compound’s subcellular localization and its effects on activity or function are directed by targeting signals or post-translational modifications. These factors determine the compound’s specific compartments or organelles within the cell, influencing its overall biochemical properties .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Dimethylamino)propiophenone hydrochloride involves the reaction of propiophenone with dimethylamine and hydrochloric acid.", "Starting Materials": [ "Propiophenone", "Dimethylamine", "Hydrochloric acid" ], "Reaction": [ "Propiophenone is dissolved in anhydrous ether and cooled to 0°C.", "A solution of dimethylamine in anhydrous ether is added dropwise to the propiophenone solution at 0°C.", "The mixture is stirred at 0°C for 30 minutes.", "Hydrochloric acid is added dropwise to the reaction mixture at 0°C.", "The mixture is stirred for an additional 30 minutes at 0°C.", "The resulting solid is filtered and washed with cold ether to yield 3-(Dimethylamino)propiophenone hydrochloride." ] } | |
CAS-Nummer |
879-72-1 |
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
dimethyl-(3-oxo-3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H |
InChI-Schlüssel |
DKNDBIIKSJWQFL-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C1=CC=CC=C1.Cl |
Kanonische SMILES |
C[NH+](C)CCC(=O)C1=CC=CC=C1.[Cl-] |
Andere CAS-Nummern |
879-72-1 |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(Dimethylamino)propiophenone hydrochloride participate in heterocyclic synthesis?
A: this compound acts as a valuable building block in synthesizing various heterocyclic compounds. It readily reacts with o-phenylenediamine, yielding 1,5-benzodiazepine derivatives, including 1:2 and 1:3 adducts depending on the stoichiometry and substituents on the propiophenone ring. [] Furthermore, it serves as a dienophile in hetero-Diels-Alder reactions. For instance, under microwave irradiation, it reacts with pyrazolyl- and pyrimidinil-2-azadienes to afford 5-aroylpyrazolo[3,4-b]pyridines and 6-aroylpyrido[2,3-d]pyrimidinones, respectively. This reaction showcases the compound's utility in rapidly constructing complex heterocyclic frameworks. []
Q2: What spectroscopic techniques are useful for characterizing the structure of compounds synthesized using this compound?
A: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in elucidating the structure of compounds derived from reactions involving this compound. For example, the regiochemistry of the products formed in the hetero-Diels-Alder reaction between the compound and pyrazolyl- or pyrimidinyl-2-azadienes is determined using NMR measurements. [] Additionally, X-ray diffraction analysis can provide definitive structural confirmation of the synthesized heterocycles. [] Combining these techniques allows for a comprehensive understanding of the reaction outcomes and the structures of the resulting compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


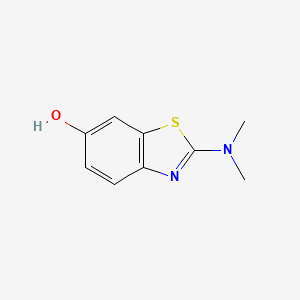
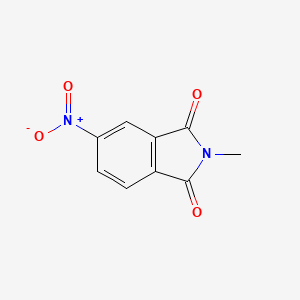
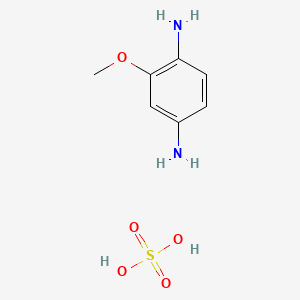

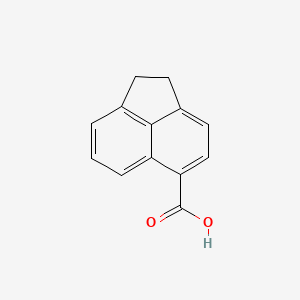
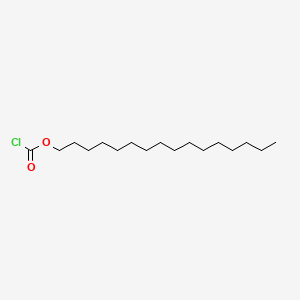
![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)
